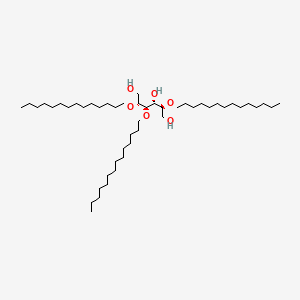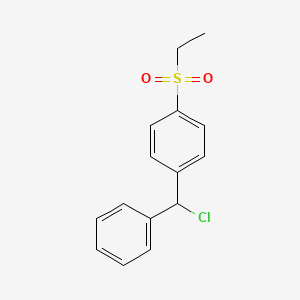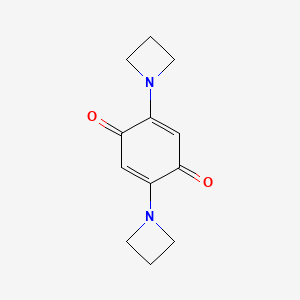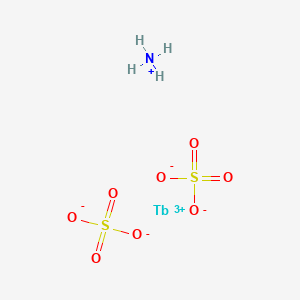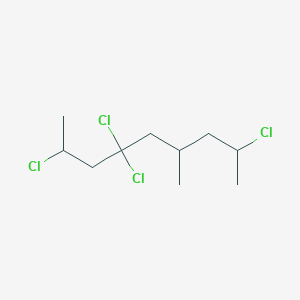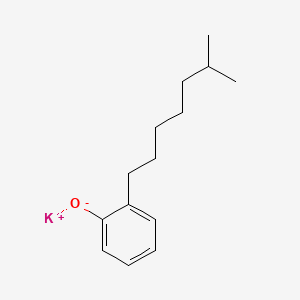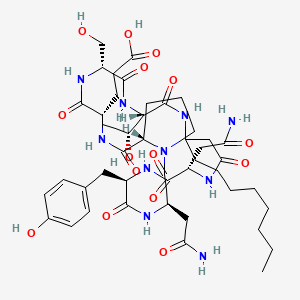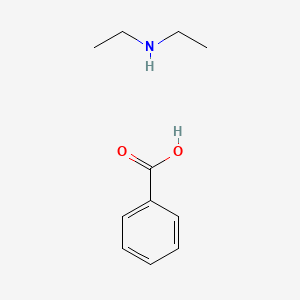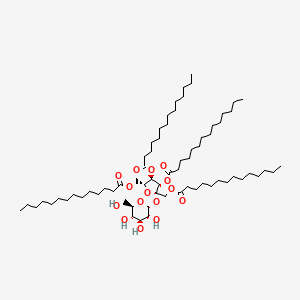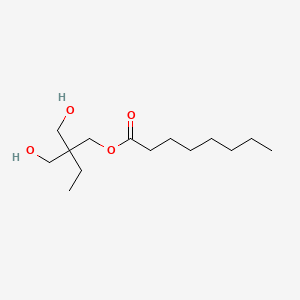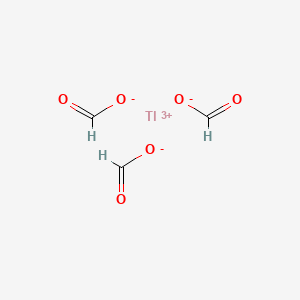
(E)-2-Decen-4-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-Decen-4-ynoic acid is an organic compound characterized by the presence of a double bond and a triple bond within its carbon chain. This compound falls under the category of unsaturated fatty acids and is known for its unique chemical structure, which imparts distinct properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Decen-4-ynoic acid typically involves the use of alkyne and alkene precursors. One common method includes the coupling of an alkyne with an alkene under specific catalytic conditions. For instance, the reaction between 1-bromoheptene and ethyl acrylate in the presence of a metallic catalyst can yield this compound . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance yield and purity. The use of environmentally friendly solvents and reagents is also a consideration in industrial settings to minimize waste and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-Decen-4-ynoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into corresponding epoxides or diols.
Reduction: Hydrogenation can reduce the triple bond to a double bond or a single bond, depending on the conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne or alkene moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used for hydrogenation.
Substitution: Reagents like lithium diisopropylamide (LDA) or sodium hydride (NaH) can facilitate substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alkenes, alkanes
Substitution: Various substituted alkenes or alkynes
Applications De Recherche Scientifique
(E)-2-Decen-4-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (E)-2-Decen-4-ynoic acid involves its interaction with specific molecular targets. The compound’s unsaturated bonds allow it to participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-Decen-4-ynoic acid ethyl ester: Similar in structure but with an ester functional group.
This compound methyl ester: Another ester derivative with similar reactivity.
This compound amide: An amide derivative with distinct properties.
Uniqueness
This compound is unique due to its combination of a double bond and a triple bond within the same molecule This structural feature imparts specific reactivity and properties that are not commonly found in other compounds
Propriétés
Numéro CAS |
78651-48-6 |
|---|---|
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
(E)-dec-2-en-4-ynoic acid |
InChI |
InChI=1S/C10H14O2/c1-2-3-4-5-6-7-8-9-10(11)12/h8-9H,2-5H2,1H3,(H,11,12)/b9-8+ |
Clé InChI |
LHIWBBKVOUBCLM-CMDGGOBGSA-N |
SMILES isomérique |
CCCCCC#C/C=C/C(=O)O |
SMILES canonique |
CCCCCC#CC=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




